molecular formula C16H18O3 B12311111 4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one

Cat. No.: B12311111
M. Wt: 258.31 g/mol
InChI Key: YRLDTAQTJKXXFC-UHFFFAOYSA-N
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Description

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a methoxy group, three methyl groups, and a dihydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-trimethyl-1H-benz[e]indole: Another benzofuran derivative with similar structural features but different functional groups.

    6-methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman: A compound with a similar core structure but different substituents.

Uniqueness

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one

InChI

InChI=1S/C16H18O3/c1-8-5-11-13-9(2)7-19-16(13)15(18-4)10(3)14(11)12(17)6-8/h7-8H,5-6H2,1-4H3

InChI Key

YRLDTAQTJKXXFC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C

Origin of Product

United States

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